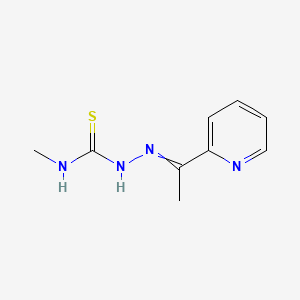
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea is an organic compound with the molecular formula C10H14N4S It is a derivative of thiourea, characterized by the presence of a pyridine ring and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea typically involves the reaction of 2-acetylpyridine with N,N-dimethylthiosemicarbazide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product . The reaction can be represented as follows:
2-Acetylpyridine+N,N-Dimethylthiosemicarbazide→3-Methyl-1-[1-(pyridin-2-yl)ethylidene]aminothiourea
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific enzymes and biochemical pathways . The pyridine ring and thiourea moiety play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetylpyridine N,N-dimethylthiosemicarbazone
- 1,1-Dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea
- N,N-Dimethyl-2-[1-(2-pyridinyl)ethylidene]hydrazinecarbothioamide
Uniqueness
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea is unique due to its specific structural features, such as the presence of a methyl group and the pyridine ring, which contribute to its distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
75013-64-8 |
|---|---|
Formule moléculaire |
C9H12N4S |
Poids moléculaire |
208.29 g/mol |
Nom IUPAC |
1-methyl-3-(1-pyridin-2-ylethylideneamino)thiourea |
InChI |
InChI=1S/C9H12N4S/c1-7(12-13-9(14)10-2)8-5-3-4-6-11-8/h3-6H,1-2H3,(H2,10,13,14) |
Clé InChI |
KDNWDIABXHFHBK-KPKJPENVSA-N |
SMILES |
CC(=NNC(=S)NC)C1=CC=CC=N1 |
SMILES isomérique |
C/C(=N\NC(=S)NC)/C1=CC=CC=N1 |
SMILES canonique |
CC(=NNC(=S)NC)C1=CC=CC=N1 |
Key on ui other cas no. |
75013-64-8 |
Synonymes |
2-acetylpyridine-4-methyl-3-thiosemicarbazone APMTSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















